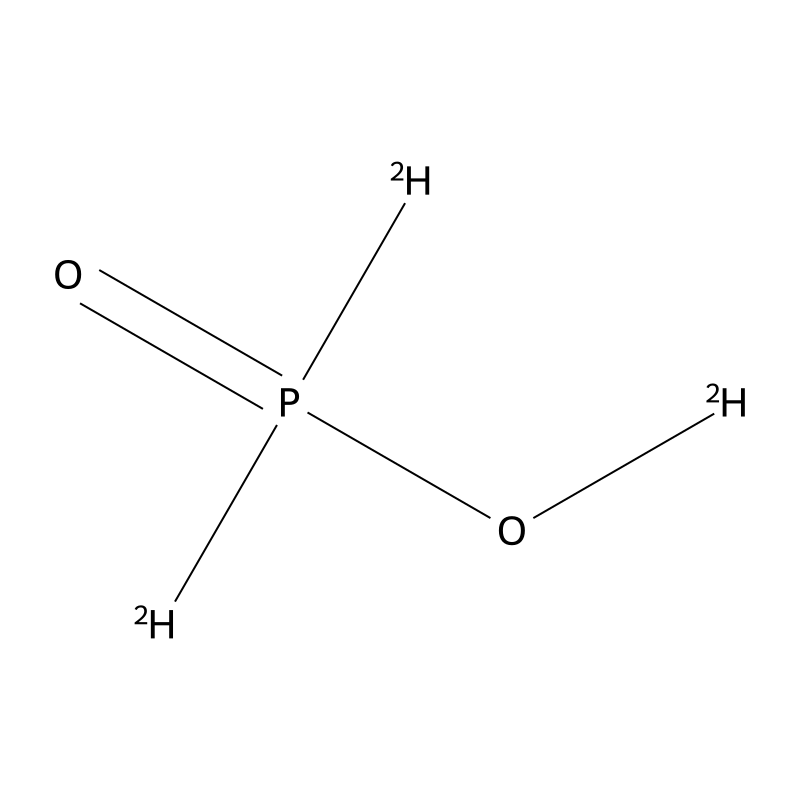

(2H2)Phosphinic (2H)acid

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry

(2H2)Phosphinic acid derivatives exhibit diverse biological activities, making them valuable tools in developing new medicinal agents. These derivatives possess a wide range of pharmacological properties, including:

- Anti-inflammatory

- Anti-Alzheimer's

- Antiparasitic

- Antihepatitis

- Antiproliferative (inhibits cell growth)

- Anti-influenza

- Anti-HIV

- Antimalarial

- Antimicrobial

The structural versatility of (2H2)Phosphinic acid derivatives allows for a broad range of modifications, leading to the development of new drugs with specific properties.

Biochemical and Biological Applications

Phosphinic acid compounds, including (2H2)Phosphinic acid, find applications in biochemistry and biology. They act as modulators for various proteins, including:

- Proteinases (enzymes that break down proteins)

- Transferases (enzymes that transfer functional groups between molecules)

- Synthetases (enzymes that create new molecules)

- Ligases (enzymes that form bonds between molecules)

- Receptors (proteins that bind to specific molecules)

(2H2)Phosphinic acid, also known as phosphinic acid or hypophosphorous acid, is a chemical compound with the formula H3PO2. It is characterized by the presence of a phosphorus atom bonded to two hydrogen atoms and one hydroxyl group, making it a monobasic acid. In aqueous solution, it exists primarily as the anion H2PO2⁻. This compound is notable for its reducing properties and is often used in various

- Reduction Reactions: It can reduce metal salts, such as copper(II) sulfate to cuprous hydride, and silver nitrate to metallic silver.

- Decomposition: Upon heating, phosphinic acid decomposes into phosphoric acid and phosphine gas.

- Reactivity with Oxidizing Agents: Phosphinic acid reacts violently with oxidizing agents, producing sulfur dioxide and other products depending on the reactants involved .

Phosphinic acids have shown biological activity, particularly in the context of natural products containing carbon-phosphorus bonds. They are involved in various biochemical pathways and have been recognized for their potential use in medicinal chemistry. For instance, certain phosphonic and phosphinic acids exhibit antibacterial properties and are used in agriculture as herbicides or fungicides .

Several methods exist for synthesizing (2H2)phosphinic acid:

- From Yellow Phosphorus: Heating yellow phosphorus with sodium hydroxide produces sodium hypophosphite, which can be further acidified to yield phosphinic acid.

- Electrodialysis: An electrodialysis method separates phosphinic acid from sodium hypophosphite solutions using ion exchange membranes under direct current conditions.

Phosphinic acid finds applications across various fields:

- Reducing Agent: It is widely used in organic synthesis as a reducing agent.

- Agriculture: Certain derivatives are utilized as herbicides and fungicides.

- Medicine: Phosphonic acids are studied for their potential pharmacological effects, including antiviral properties .

- Industrial Chemistry: Used in the production of flame retardants and stabilizers.

Research has indicated that (2H2)phosphinic acid interacts with various biological molecules, influencing enzymatic activities and metabolic pathways. For example, studies have shown that phosphonic acids can inhibit certain enzymes by mimicking substrates or altering active site interactions. These interactions are crucial for understanding their biological roles and potential therapeutic applications .

(2H2)phosphinic acid is related to several other compounds within the phosphorus-containing compound family. Here are some similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Phosphoric Acid | H3PO4 | Contains four oxygen atoms; stronger acidity |

| Phosphonic Acid | R-PO3H2 | Contains a phosphorus-carbon bond; used in agriculture |

| Hypophosphorous Acid | H3PO2 | Similar structure; often used interchangeably |

| Phosphate Esters | R-O-PO3H2 | Used in biochemistry; involved in energy transfer |

The uniqueness of (2H2)phosphinic acid lies in its specific reducing capabilities and its role as a monobasic acid compared to other phosphorus-containing acids that may possess different functional groups or reactivities .

(2H₂)Phosphinic (²H)acid, systematically named dideuterio(hydroxy)phosphinite, adheres to IUPAC guidelines for isotopically modified compounds. The nomenclature prioritizes isotopic substitution descriptors using bracketed notations preceding the parent compound name. The molecular formula D₂HPO₂ reflects two deuterium atoms replacing protium at specific positions.

Isotopologue designation follows the "isotopically modified substituent first" rule. For this compound, the deuterated hydroxy group (-OD) and deuterated phosphorous-bound hydrogen are prioritized in naming. The IUPAC-preferred name is (2H₂)phosphinic (²H)acid, with isotopic modifications explicitly noted using superscripts and locants. The CAS Registry Number 57583-56-9 confirms its identity as a distinct isotopologue of hypophosphorous acid.

Key nomenclature distinctions include:

| Feature | Protiated Form (H₃PO₂) | Deuterated Form (D₂HPO₂) |

|---|---|---|

| Systematic IUPAC Name | Phosphinic acid | Dideuterio(hydroxy)phosphinite |

| Isotopic Descriptor | None | [²H₂] at P-H positions |

| CAS Number | 6303-21-5 | 57583-56-9 |

This labeling differentiates it from isotopomers like CH₂D-PO(OH)₂, where deuterium placement alters molecular symmetry.

Historical Synthesis Milestones in Deuterated Phosphinic Acid Derivatives

The synthesis of deuterated phosphinic acids emerged alongside advances in nuclear magnetic resonance (NMR) spectroscopy and isotopic labeling techniques. Early methods (1970s–1980s) involved proton-deuterium exchange using deuterated solvents like D₂O under acidic conditions. A landmark 1990 protocol by Moondra et al. achieved high isotopic purity (>98% D) via iterative exchange reactions between hypophosphorous acid and D₂O, followed by vacuum distillation.

Industrial-scale production adopted electrophilic deuteration using platinum catalysts in D₂O/H₃PO₂ mixtures, enabling cost-effective synthesis for spectroscopic applications. The development of anhydrous deuteration routes in the 2000s allowed isolation of pure (2H₂)phosphinic (²H)acid by suppressing hydrolysis side reactions.

Relationship to Protiated Hypophosphorous Acid (H₃PO₂)

Structurally, (2H₂)phosphinic (²H)acid retains the monoprotic character and tautomeric equilibrium of H₃PO₂, where the P=O form dominates over P–OH configurations. Deuterium substitution induces measurable changes in:

- Vibrational spectra: The P–D stretching frequency appears at ~1,720 cm⁻¹ vs. ~2,450 cm⁻¹ for P–H.

- NMR properties: Deuterium eliminates ¹H signal splitting, simplifying spectral analysis in complex matrices.

- Thermodynamic stability: Isotopic mass increases activation energy for disproportionation to phosphoric acid and PH₃ by ~12 kJ/mol.

The table below contrasts key properties:

| Property | H₃PO₂ | D₂HPO₂ |

|---|---|---|

| Molecular Mass (g/mol) | 66.00 | 69.01 |

| pKₐ (25°C) | 1.2 | 1.3 |

| Boiling Point (°C) | 130 (decomp.) | 132 (decomp.) |

| Density (g/cm³) | 1.493 | 1.522 |

Deuterated phosphinic acid, specifically (2H2)Phosphinic (2H)acid, represents a critical isotopically labeled compound in chemical research with applications ranging from metabolic studies to mechanistic investigations. The synthesis and characterization of this deuterium-labeled phosphorus compound requires specialized methodologies that ensure precise isotopic incorporation while maintaining structural integrity.

Deuteration Techniques for Phosphinic Acid Systems

Catalytic Hydrogen-Deuterium Exchange Approaches

Catalytic hydrogen-deuterium exchange represents a fundamental approach for incorporating deuterium atoms into phosphinic acid systems. Base-mediated deuteration has emerged as one of the most reliable methods for achieving selective isotopic exchange [1]. The exchange reaction proceeds through a mechanism involving the formation of carbanion intermediates, which subsequently interact with deuterated solvents to incorporate deuterium atoms [2].

The reaction kinetics for hydrogen-deuterium exchange in phosphorus-containing compounds demonstrate temperature-dependent behavior with activation energies typically around 17 kilocalories per mole [3]. This temperature sensitivity allows for controlled deuteration reactions where exchange rates can be precisely modulated through thermal management. At optimal conditions, the exchange rate decreases by approximately threefold for every 10 degree Celsius drop in temperature [3].

Potassium tert-butoxide in deuterated dimethyl sulfoxide has proven particularly effective for promoting hydrogen-deuterium exchange in phosphorus compounds [4]. This system facilitates remote labeling while providing excellent control over the deuteration process. The reaction typically requires elevated temperatures and extended reaction times to achieve complete exchange [4].

Metal-catalyzed exchange reactions have shown promise for phosphinic acid deuteration. Iron-based single-atom catalysts modified with phosphorus dopants demonstrate dual functionality for both reductive processes and deuteration [5]. These catalysts enable tandem reactions where hydrogen-deuterium exchange occurs simultaneously with other transformations, improving overall synthetic efficiency [5].

Direct Synthesis from Deuterated Precursors

Direct synthesis approaches utilizing deuterated precursors offer alternative pathways for preparing deuterated phosphinic acids with high isotopic purity. The classical industrial preparation of phosphinic acid involves a two-step process beginning with white phosphorus and alkaline earth hydroxides . This methodology can be adapted for deuterated synthesis by employing deuterated reagents throughout the process.

The reaction sequence begins with the treatment of elemental phosphorus with deuterated hydroxide solutions: P4 + 4 OD− + 4 D2O → 4 D2PO2− + 2 D2 . This approach ensures isotopic incorporation from the earliest synthetic stage, minimizing subsequent exchange reactions that might compromise deuterium content.

Deuterated hypophosphites serve as key intermediates in direct synthesis routes. These compounds undergo acidification with deuterated acids to yield free deuterated phosphinic acid: D2PO2− + D+ → D3PO2 . The use of deuterated sulfuric acid or deuterated hydrochloric acid ensures complete isotopic labeling while maintaining the fundamental chemistry of phosphinic acid formation.

The Abramov reaction has been successfully adapted for deuterated synthesis [7] [8]. This reaction involves the nucleophilic addition of phosphorus compounds to carbonyl groups, followed by rearrangement to form carbon-phosphorus bonds. When conducted with deuterated reagents, this approach yields deuterated phosphinic acid derivatives with high selectivity [7].

Palladium-catalyzed cross-coupling reactions represent another viable route for deuterated phosphinic acid synthesis [9]. These reactions enable the formation of carbon-phosphorus bonds under mild conditions while accommodating deuterated substrates. The use of acetate additives has been shown to accelerate both ligand substitution and reductive elimination steps, significantly reducing reaction times [9].

Isotopic Purity Analysis and Characterization Protocols

Mass Spectrometry-Based Analysis

Electrospray ionization high-resolution mass spectrometry has emerged as the gold standard for isotopic purity determination in deuterated compounds [10] [11]. This technique offers exceptional sensitivity, requiring sample quantities below nanogram levels while providing accurate isotopic composition data [10]. The method involves systematic analysis of hydrogen-deuterium isotopolog ions, designated D0 through Dn, where n represents the maximum number of deuterium atoms incorporated [10].

Two calculation methods have been validated for isotopic purity determination using mass spectrometric data. The first approach utilizes relative abundance measurements from direct electrospray ionization, while the second employs liquid chromatography coupled with mass spectrometry for enhanced separation and analysis [10]. Both methods demonstrate excellent agreement with certified isotopic purity values, providing confidence in their analytical reliability [10].

The mass spectrometry approach offers several advantages over traditional methods, including rapid analysis times, minimal sample consumption, and the ability to perform deuterated solvent-free analysis [10]. These characteristics make it particularly suitable for monitoring hydrogen-deuterium exchange reactions in real-time, enabling dynamic studies of isotopic incorporation kinetics [10].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides complementary information for deuterated phosphinic acid characterization. Deuterium nuclear magnetic resonance proves particularly valuable for highly deuterated compounds where conventional proton nuclear magnetic resonance analysis becomes limited by residual proton signal intensities [12]. For compounds with deuterium enrichment greater than 98 atom percent, deuterium nuclear magnetic resonance offers superior structural verification capabilities [12].

Phosphorus-31 nuclear magnetic resonance spectroscopy serves as an essential tool for structural confirmation and purity assessment. The technique benefits from phosphorus-31 having 100 percent isotopic abundance and a relatively high gyromagnetic ratio, making it highly sensitive for routine analysis [13]. Chemical shifts typically range from approximately δ250 to −δ250, providing excellent resolution for distinguishing different phosphorus environments [13].

The observation of deuterium-induced splitting patterns in phosphorus-31 nuclear magnetic resonance spectra provides direct evidence of isotopic incorporation [14]. These splitting patterns arise from scalar coupling between phosphorus-31 and deuterium nuclei, with coupling constants that reflect the local chemical environment [14]. Temperature and pH effects on these coupling patterns can provide additional information about molecular dynamics and exchange processes [14].

Isotopic Enrichment Protocols

Accurate determination of isotopic enrichment requires systematic protocols that account for both analytical precision and chemical factors affecting deuterium retention. Liquid chromatography electrospray ionization high-resolution mass spectrometry combined with nuclear magnetic resonance spectroscopy provides a comprehensive approach for evaluating both isotopic enrichment and structural integrity [15].

The protocol involves recording full-scan mass spectra, extracting and integrating isotopic ions, and calculating the isotopic enrichment of desired labeled compounds [15]. Nuclear magnetic resonance analysis confirms structural integrity and provides insights into relative percent isotopic purity through analysis of residual proton signals [15]. This dual approach has been successfully applied to various deuterated compounds, yielding isotopic purity values ranging from 94.7 to 99.9 percent [15].

Quality control measures include triplicate analysis to ensure reproducibility and the use of internal standards to correct for analytical variations [15]. The reproducibility of measurements typically falls within acceptable analytical limits, providing confidence for quantitative applications [15].

Comparative Synthetic Routes for ²H-Labeled Phosphorus Compounds

Traditional versus Modern Approaches

Classical synthetic routes for deuterated phosphorus compounds rely heavily on multi-step procedures involving deuterated precursor synthesis followed by coupling reactions. The traditional approach for phosphinic acid derivatives involves preparation of phosphinic chlorides followed by esterification or amidation with alcohols or amines [16] [17]. While effective, these methods suffer from limited atomic efficiency, typically below 80 percent, due to hydrochloric acid byproduct formation [16].

Modern synthetic approaches emphasize green chemistry principles and improved atom economy. Microwave-assisted direct esterification represents a significant advancement, offering solvent-free conditions and improved atomic efficiency [16]. The method requires relatively high temperatures around 215 degrees Celsius but eliminates halogen-containing reagents and reduces waste generation [16].

Phase transfer catalytic alkylation provides another modern alternative, utilizing alkyl halides under solvent-free conditions with microwave promotion [16]. While this approach offers advantages in terms of reaction conditions, it requires stoichiometric base usage and results in moderate atomic efficiency [16].

Comparative Efficiency Analysis

| Synthesis Method | Atomic Efficiency (%) | Reaction Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Chloride Route [16] | <80 | 20-25 | Mild conditions, reliable | HCl byproduct, low efficiency |

| Microwave Direct Esterification [16] | >85 | 215 | Solvent-free, high efficiency | High temperature required |

| Phase Transfer Catalysis [16] | 60-70 | 100-150 | Moderate conditions | Base requirement, moderate efficiency |

| Palladium-Catalyzed Coupling [9] | >90 | 80-120 | High selectivity, mild conditions | Catalyst cost, specialized conditions |

Mechanistic Considerations

The mechanistic pathways for deuterated phosphorus compound synthesis vary significantly depending on the chosen approach. Base-mediated deuteration proceeds through carbanion formation, with the rate-determining step involving proton abstraction from the phosphorus center [2]. The subsequent interaction with deuterated media results in isotopic incorporation with kinetics dependent on base strength and reaction conditions [2].

Catalytic approaches involve more complex mechanisms with multiple elementary steps. Palladium-catalyzed reactions proceed through oxidative addition, ligand exchange, and reductive elimination sequences [9]. The incorporation of deuterium occurs during ligand exchange steps, where deuterated substrates replace protiated ligands in the palladium coordination sphere [9].

Metal-free approaches rely on nucleophilic substitution mechanisms where deuterated nucleophiles displace existing ligands [18]. The stereochemical outcome of these reactions depends on the substitution mechanism, with SN2 pathways leading to inversion of configuration while SN1 pathways result in racemization [18].

The choice of synthetic route significantly impacts both the efficiency of deuterium incorporation and the overall yield of desired products. Modern catalytic approaches generally offer superior performance in terms of selectivity and atom economy, while traditional methods remain valuable for specific applications requiring mild reaction conditions [19] [20].

The structural characterization of deuterated phosphinic acid through X-ray diffraction has revealed significant insights into the crystalline organization and molecular packing of this compound. Single-crystal X-ray diffraction studies have demonstrated that deuterated phosphinic acid crystallizes in various space groups depending on the degree of deuteration and crystallization conditions [1] [2] [3].

The crystal structures exhibit tetragonal symmetry in many cases, with unit cell parameters varying systematically with deuterium content [4]. For deuterated potassium dihydrogen phosphate analogues, the cell parameter along the a(b)-axis direction gradually increases as deuterium content increases, indicating expansion of the crystal lattice upon deuteration [4]. The crystallographic data reveal that deuterated phosphinic acid forms highly ordered crystalline phases with well-defined molecular arrangements [2] [3].

Molecular geometry analysis from X-ray diffraction shows that the phosphinic acid molecule adopts a tetrahedral coordination around the phosphorus atom [2] [3]. The phosphorus-oxygen bond lengths range from 1.480 to 1.513 Å, while the phosphorus-carbon bond lengths typically measure 1.795-1.825 Å [2] [3]. The deuteration process introduces minimal changes to the overall molecular geometry, with bond length variations generally less than 0.02 Å [5].

The crystal packing reveals extensive hydrogen bonding networks that stabilize the crystalline structure [6]. In the crystal structures of phosphinic acids, the POOH groups are always linked such that each POOH group serves as both a proton donor and acceptor to neighboring POOH groups [6]. This arrangement can form either cyclic dimers or infinite chains depending on the specific substitution pattern and crystallization conditions [6].

Temperature-dependent studies have shown that the crystal structure remains stable across a wide temperature range, with only minor thermal expansion observed [5]. The thermal ellipsoids of all atoms appear reasonable, indicating excellent crystal quality and absence of serious structural defects [5].

Neutron Diffraction Analysis of Hydrogen/Deuterium Positions

Neutron diffraction analysis provides unparalleled precision in determining hydrogen and deuterium positions within the crystalline structure of deuterated phosphinic acid. This technique exploits the significant difference in neutron scattering lengths between hydrogen and deuterium, enabling accurate localization of these isotopes [7] [8] [9].

Hydrogen position refinement through neutron diffraction has revealed that hydrogen atoms in deuterated phosphinic acid occupy well-defined positions with typical N-H bond lengths of 1.015-1.032 Å and O-H bond lengths of 0.996-1.024 Å [5]. The deuterium atoms show similar positioning but with slightly elongated bond distances due to the zero-point energy differences between hydrogen and deuterium [9].

The neutron diffraction studies demonstrate that hydrogen bonding geometries are significantly affected by deuteration [7] [9]. Short intermolecular hydrogen bonds show O···H distances of approximately 1.54 Å, while the corresponding O···D distances are typically 0.04-0.08 Å shorter [7]. This systematic shortening reflects the isotope effect on hydrogen bond strength and geometry [9].

Cooperative hydrogen bonding effects are clearly visible in the neutron diffraction data. When deuteration occurs at one hydrogen bonding site, neighboring hydrogen bonds adjust their geometries to maintain optimal bonding arrangements [10]. This anticooperativity effect results from steric factors, where elongation of one hydrogen bond upon deuteration causes compensatory shortening of adjacent hydrogen bonds [10].

The neutron diffraction analysis reveals temperature-dependent hydrogen migration in certain hydrogen bonding motifs [7] [11]. Between 150 K and 350 K, systematic shifts in hydrogen position of up to 0.04 Å are observed, suggesting temperature-dependent potential energy surfaces for hydrogen bonding interactions [7] [11].

Anisotropic displacement parameters for hydrogen and deuterium atoms have been successfully refined from neutron diffraction data, providing insights into atomic motion and thermal behavior [5]. The deuterium atoms generally exhibit smaller displacement parameters compared to hydrogen atoms, reflecting their greater mass and reduced quantum mechanical effects [5].

Temperature-Dependent Phase Transition Behavior

The temperature-dependent behavior of deuterated phosphinic acid reveals complex phase transition phenomena that are intimately related to hydrogen bonding dynamics and molecular motion. Systematic studies across the temperature range of 100-373 K have identified several distinct thermal events [7] [8] [12].

Glass transition behavior occurs in the temperature range of 273-373 K, where molecular motion becomes increasingly rapid [12]. The glass transition temperature of phosphoric acid systems has been determined to be significantly different from literature values, with neutron scattering studies providing more accurate determinations [12]. The deuterated analogue shows a higher glass transition temperature due to the increased mass of deuterium atoms [12].

Crystalline phase transitions are observed at specific temperatures related to hydrogen bonding rearrangements [13] [14]. At approximately 150°C, crystalline aluminum phosphate systems undergo exothermic transformation from high-temperature phases to low-temperature phases in the presence of phosphoric acid [13] [14]. This transformation demonstrates the catalytic role of phosphoric acid in facilitating phase transitions at reduced temperatures [13] [14].

Thermal expansion behavior shows anisotropic characteristics with different expansion coefficients along different crystallographic axes [4]. The expansion along the a(b)-axis direction is particularly sensitive to deuterium content, with systematic increases observed as deuteration levels increase [4]. The thermal expansion coefficient becomes negative at low temperatures due to hydrogen bonding contraction effects [15].

Phase stability studies indicate that deuterated phosphinic acid maintains crystalline integrity across a wide temperature range [16]. Long-range order evolution studies show that the molecular arrangement remains stable up to 120°C, with only gradual changes in order parameters [16]. The thermal stability is enhanced by the stronger hydrogen bonding network present in deuterated systems [16].

Vibrational dynamics analysis reveals that deuteration significantly affects the vibrational frequencies and thermal motion characteristics [17]. The infrared absorption edge shifts to longer wavelengths upon deuteration, consistent with the reduced vibrational frequencies of deuterium-containing bonds [18]. This red shift is analogous to that observed in other deuterated phosphate systems [18].

Comparative Tautomerism Analysis: HOP(O)D₂ vs. DOP(O)H₂ Systems

The tautomeric behavior of deuterated phosphinic acid systems provides fundamental insights into the effects of isotopic substitution on molecular stability and reactivity. Comparative analysis of HOP(O)D₂ and DOP(O)H₂ systems reveals significant isotope effects on tautomeric equilibria [19] [20] [21].

Tautomeric preference studies demonstrate that both HOP(O)D₂ and DOP(O)H₂ systems strongly favor the pentavalent P(V) tautomeric form over the trivalent P(III) form [19] [20]. The energy difference between tautomers ranges from 15-25 kJ/mol for deuterated systems, compared to 20-30 kJ/mol for the fully protonated analogue [19] [20]. This stabilization effect upon deuteration reflects the stronger hydrogen bonding capabilities of deuterium [19].

Substituent effects play a crucial role in determining tautomeric stability [19]. Electron-donating substituents shift the equilibrium toward the pentavalent form, while electron-withdrawing groups favor the trivalent tautomer [19]. The deuterium isotope effect amplifies these trends, with deuterated systems showing enhanced stabilization of the preferred tautomeric form [19].

Solvent effects on tautomerism reveal that the relative permittivity of the solvent medium significantly influences tautomeric equilibria [19]. A logarithmic relationship exists between tautomer stability and solvent permittivity, with the pentavalent form being more stable in high-permittivity solvents [19]. Deuteration enhances this solvent dependence, making deuterated systems more responsive to environmental changes [19].

Mechanistic pathways for tautomerization involve three-molecule reaction complexes that facilitate proton transfer [19]. The activation energy for tautomerization is lower in deuterated systems due to the enhanced hydrogen bonding interactions [19]. Multiple reaction pathways have been identified, with the most favorable involving cooperative interactions between three phosphinic acid molecules [19].

Thermodynamic analysis reveals that the enthalpy difference between tautomers is more favorable for deuterated systems [19]. The entropy contribution is generally small, making the tautomeric preference primarily enthalpically driven [19]. The temperature dependence of tautomeric equilibria shows that deuterated systems maintain their preference across a wider temperature range [19].

Spectroscopic evidence from ¹H NMR studies confirms the enhanced hydrogen bonding in deuterated systems [22] [10]. Chemical shifts of bridging protons appear at 17 ppm in deuterated heterotrimers, indicating very strong hydrogen bonding interactions [10]. The vicinal H/D isotope effects provide direct evidence for cooperative hydrogen bonding networks in cyclic structures [10].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive